

Core Pharmacological & Biochemical Profile of ABT-518

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Compound Focus: Abt-518

CAS No.: 286845-00-9

Cat. No.: S549035

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The table below consolidates the fundamental quantitative data on **ABT-518**.

Property/Category	Details and Quantitative Data
Primary Target & Mechanism	Matrix Metalloproteinase (MMP) inhibitor. Potently inhibits Gelatinase A (MMP-2) and Gelatinase B (MMP-9) [1].
In Vitro Potency (IC ₅₀)	MMP-2 (Gelatinase A): 3.7 nM (for lead compound ABT-770, a close analog). MMP-9 (Gelatinase B): 120 nM (for lead compound ABT-770) [1].
In Vivo Dosing (Mice)	Prevention Model: 100 mg/kg/day for 16 weeks. Treatment Model: 100 mg/kg/day for 10 weeks [2].

| **Key In Vivo Findings** | • Mild reduction in bodyweight gain in diet-induced obesity model. • Reduced lipid:water ratio and adipocyte/blood vessel size in fat tissue. • No effect on established obesity [2]. | | **Clinical PK (Phase I)** | • **Half-life (T_{1/2}):** ~20 hours. • **Clearance (Cl/F):** ~3 L/h. • **Volume of Distribution (V/F):** >70 L. • **Metabolism:** Extensively metabolized, with at least 6 metabolites identified [3]. |

Key Experimental Findings and Models

The effects of **ABT-518** were context-dependent, showing divergent outcomes in different experimental models.

Experimental Context	Key Findings	Significance/Interpretation
3T3-F442A Pre-adipocyte Differentiation (In Vitro)	• Stimulated differentiation in a dose-dependent manner (0-100 $\mu\text{mol/L}$). • Increased expression of adipogenic markers (AP2, PPAR γ , adiponectin) [2].	Suggests a complex, context-dependent role for gelatinases in cell differentiation, where inhibition can paradoxically enhance adipogenesis in vitro.
High-Fat Diet Mouse Model (Prevention In Vivo)	• Significantly reduced bodyweight gain over 16 weeks. • Lower lipid:water ratio. • Reduced adipocyte and blood vessel size in gonadal fat [2].	Indicates that gelatinase inhibition can mildly attenuate the development of new adipose tissue and associated angiogenesis.
High-Fat Diet Mouse Model (Treatment In Vivo)	• No effect on total bodyweight in mice with established obesity. • Reduced blood vessel size in fat depots [2].	Suggests limited utility for MMP inhibition like ABT-518 in reversing established obesity, though it may modify fat tissue microstructure.

Toxicology and Drug Development Considerations

A critical finding in the development of this class of drugs was the issue of phospholipidosis, a lipid storage disorder.

- **Problem with Analog ABT-770:** The lead compound ABT-770 induced phospholipidosis in rats, a effect primarily attributed to its **amine metabolite (Abbott-292986)**, which was inactive against MMPs [1].
- **Advantage of ABT-518:** The amine metabolite of **ABT-518** demonstrated a **reduced potential to cause phospholipidosis** in rat and human hepatocytes compared to ABT-770's metabolite. This made **ABT-518** a more promising candidate for further development [1].

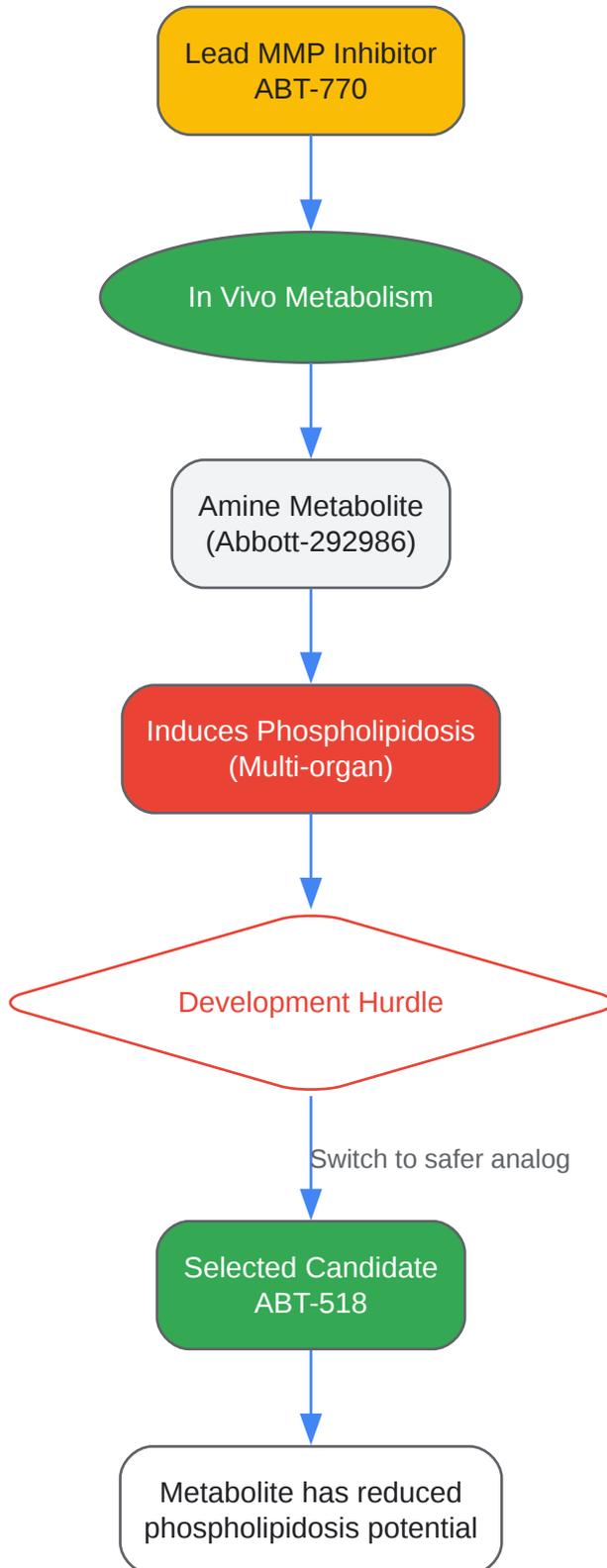
Pathway and Workflow Diagrams

Based on the research findings, the following diagram illustrates the dual and context-dependent biological effects of **ABT-518**.

Dual effects of **ABT-518** in different experimental models.

The drug development process that identified and selected **ABT-518** over another candidate due to toxicity concerns can be visualized as follows.

MMPI Lead Compound Selection



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Workflow for selecting **ABT-518** based on improved toxicology profile.

Research Implications and Future Directions

The research on **ABT-518** highlights several key points for drug development professionals:

- **Target Selectivity is Crucial:** The divergent in vitro (pro-adipogenic) and in vivo (anti-adipogenic) effects underscore that MMP inhibition's functional outcome is highly dependent on the biological system and microenvironment [2].
- **Metabolite Toxicology is Critical:** The development of **ABT-518** demonstrates the importance of screening not just the parent drug but also its metabolites for off-target toxicities like phospholipidosis early in the pipeline [1].
- **Therapeutic Window May Be Narrow:** The mixed efficacy results—preventing but not reversing weight gain in models—suggest a potentially limited therapeutic application for this specific compound [2].

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